molecular formula C10H9N3O3 B189242 (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol CAS No. 61880-85-1

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol

Número de catálogo B189242
Número CAS: 61880-85-1
Peso molecular: 219.2 g/mol
Clave InChI: RRJYSLDFMVIQFY-MDZDMXLPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol, also known as QMNOH, is a chemical compound that has been gaining attention in the scientific community due to its potential as a therapeutic agent. QMNOH is a nitric oxide donor, which means that it can release nitric oxide in the body, a molecule that plays a key role in many physiological processes. In

Mecanismo De Acción

The mechanism of action of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol is complex and not fully understood. However, it is known that this compound releases nitric oxide in the body, which can activate various signaling pathways and lead to a range of physiological effects. Nitric oxide has been shown to have anti-inflammatory, anti-platelet, and vasodilatory effects, among others, which may contribute to this compound's potential therapeutic benefits.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but several studies have reported promising results. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis (programmed cell death) in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential use in treating cardiovascular diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol for lab experiments is its ability to release nitric oxide, which can be measured using various techniques. This makes this compound a useful tool for studying the physiological effects of nitric oxide in vitro and in vivo. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments or require careful handling.

Direcciones Futuras

There are several future directions for research on (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol. One area of interest is in the development of this compound-based therapies for cancer and cardiovascular diseases. Another potential direction is in the study of this compound's mechanism of action and its effects on various signaling pathways in the body. Additionally, further research is needed to fully understand the potential advantages and limitations of this compound for lab experiments and its potential use as a therapeutic agent.

Métodos De Síntesis

The synthesis of (E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol involves the reaction of 2-methyl-3-nitrobenzaldehyde with 3-amino-4-hydroxyquinazoline in the presence of sodium methoxide. The resulting product is then treated with hydrochloric acid to obtain this compound. This synthesis method has been reported in several scientific publications and has been found to be effective in producing high yields of this compound.

Aplicaciones Científicas De Investigación

(E)-(3-hydroxy-2-methylquinazolin-4-ylidene)-nitrosomethanol has been studied for its potential use in treating various diseases and conditions. One of the main areas of research has been in the field of cancer therapy. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area.
In addition to cancer therapy, this compound has also been studied for its potential use in treating cardiovascular diseases. Nitric oxide has been shown to play a key role in regulating blood pressure and vascular tone, and this compound's ability to release nitric oxide makes it a potential candidate for the treatment of hypertension and other cardiovascular diseases.

Propiedades

Número CAS

61880-85-1

Fórmula molecular

C10H9N3O3

Peso molecular

219.2 g/mol

Nombre IUPAC

N-hydroxy-2-methyl-3-oxidoquinazolin-3-ium-4-carboxamide

InChI

InChI=1S/C10H9N3O3/c1-6-11-8-5-3-2-4-7(8)9(13(6)16)10(14)12-15/h2-5,15H,1H3,(H,12,14)

Clave InChI

RRJYSLDFMVIQFY-MDZDMXLPSA-N

SMILES isomérico

CC1=NC2=CC=CC=C2/C(=C(/N=O)\O)/N1O

SMILES

CC1=NC2=CC=CC=C2C(=[N+]1[O-])C(=O)NO

SMILES canónico

CC1=NC2=CC=CC=C2C(=C(N=O)O)N1O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.